

Structure-Activity Relationship of Tyr-Phe-Phe Peptides: A Comparative Technical Guide

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Compound of Interest

Compound Name:	Tyr-Phe-Phe acetate salt
CAS No.:	108322-09-4
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Executive Summary

The Tyr-Phe-Phe (YFF) motif represents a privileged structural scaffold in peptide pharmacology, primarily serving as the pharmacophore for Mu-opioid receptor (MOR) agonists (e.g., Endomorphin-2) and Delta-opioid receptor (DOR) antagonists (e.g., TIPP). Unlike the classic enkephalin motif (Tyr-Gly-Gly-Phe), the YFF scaffold utilizes a compact, aromatic-rich domain to achieve high receptor selectivity and affinity.

This guide provides an objective technical comparison of YFF-based peptides, analyzing the critical Structure-Activity Relationship (SAR) drivers that dictate their switch between MOR agonism and DOR antagonism. It is designed to assist researchers in selecting the optimal peptide analog for probing opioid receptor signaling, biased agonism, and metabolic stability.

Structural Classes & Mechanism of Action[1]

The biological activity of Tyr-Phe-Phe peptides is governed by the spatial orientation of the aromatic rings (Tyr

, Phe

, Phe

) and the conformational constraint imposed by the spacer residue at position 2.

Class A: Endomorphin-2 Analogs (MOR Agonists)

- Core Sequence: H-Tyr-Pro-Phe-Phe-NH

[1][2]

- Mechanism: The Pro

residue induces a specific cis/trans conformational equilibrium that presents the aromatic pharmacophores to the MOR binding pocket.

- Key Feature: Highly selective MOR activation with reduced beta-arrestin recruitment compared to morphine.

Class B: TIPP Analogs (DOR Antagonists)

- Core Sequence: H-Tyr-Tic-Phe-Phe-OH (Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

- Mechanism: Replacement of Pro

with the conformationally restricted Tic residue locks the peptide in a conformation that sterically clashes with the MOR activation switch but binds with high affinity to DOR as an antagonist.

- Key Feature: TIPP-related peptides (e.g., TIPP[

]) are among the most potent and selective DOR antagonists known.

Class C: Extended Motifs (NK-1 Antagonists)

- Core Sequence: H-Tyr-D-Phe-Phe-D-His-Leu-Met-NH

(Sendide)[3][4]

- Mechanism: The YFF motif anchors the peptide to the Neurokinin-1 (NK-1) receptor, blocking Substance P binding.

Detailed SAR Analysis

The efficacy of YFF peptides hinges on precise modifications at four key positions.

Position 1: The Message (Tyrosine)

The N-terminal Tyrosine is the "message" residue essential for receptor activation.

- Phenolic Hydroxyl: Critical for hydrogen bonding with His (MOR) or equivalent residues. Removal abolishes activity.
- 2',6'-Dimethyltyrosine (Dmt): Substitution of Tyr with Dmt dramatically enhances lipophilicity and receptor affinity (often >10-fold) by restricting rotation around the angle and enhancing hydrophobic interaction.
 - Effect: Dmt-Pro-Phe-Phe-NH is a super-potent MOR agonist.

Position 2: The Address/Spacer (Proline vs. Tic)

This is the molecular switch determining selectivity.

- Proline (Natural): Allows flexibility; favors MOR agonism.
- D-Ala: Common in enkephalins, but in YFF peptides, it often reduces MOR selectivity compared to Pro.
- Tic (Tetrahydroisoquinoline): Constrains the dihedral angles ().
 - Result: Tyr-Tic-Phe-Phe switches selectivity from MOR agonist to DOR antagonist.[5]

Position 3 & 4: The Hydrophobic Pharmacophore (Phenylalanine)

These residues interact with the hydrophobic pockets of the GPCR.

- Aromatic Stacking: The Phe

-Phe

interaction stabilizes the bioactive conformation.

- Para-Fluorination (p-F-Phe): Increases metabolic stability against chymotrypsin-like degradation without significantly altering steric bulk.

- Dehydro-Phe (

Phe): Introduces rigidity (planar geometry).

Phe

analogs often retain high MOR affinity but show increased resistance to enzymatic hydrolysis.

Comparative Performance Data

The following data summarizes the binding affinity (

) and selectivity of key YFF peptides compared to standard opioids.

Table 1: Receptor Binding Affinity () and Selectivity

Compound	Sequence	MOR (nM)	DOR (nM)	Selectivity (MOR/DOR)	Primary Action
Endomorphin -2	H-Tyr-Pro- Phe-Phe-NH	0.69 0.1	>5000	>7000 (MOR)	MOR Agonist
Endomorphin -1	H-Tyr-Pro- Trp-Phe-NH	0.36 0.1	4000	~11000 (MOR)	MOR Agonist
TIPP	H-Tyr-Tic- Phe-Phe-OH	1720	1.2 0.3	0.0007 (DOR)	DOR Antagonist
DIPP-NH	H-Dmt-Tic- Phe-Phe-NH	0.25	0.65	Mixed	Dual Ligand
DAMGO	(Synthetic Standard)	0.85	450	530 (MOR)	MOR Agonist
Morphine	(Alkaloid Standard)	1.8	125	70 (MOR)	MOR Agonist

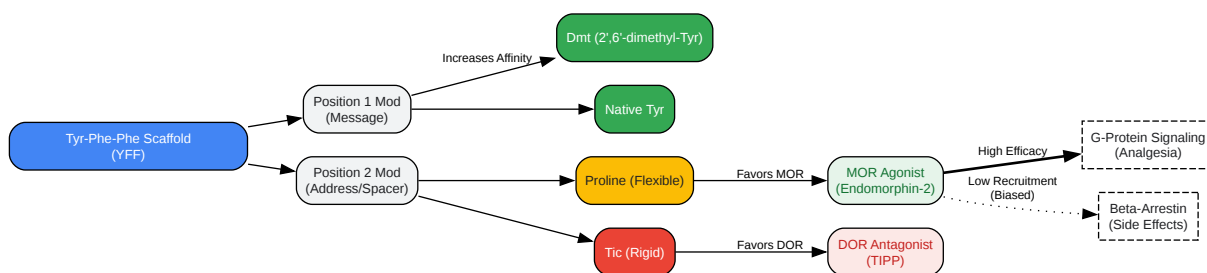
Data aggregated from Lazarus et al. and Schiller et al. (See References).

Table 2: Metabolic Stability (Rat Brain Homogenate)

Peptide	Modification	Half-life ()	Stability Factor
Endomorphin-2	Native	~35 min	1x (Baseline)
[Dmt]EM-2	Methylated Tyr	~55 min	1.6x
[D-Pro]EM-2	D-Amino Acid	>240 min	>6.8x
TIPP[]	Reduced Bond ([CH NH])	>24 hours	Highly Stable

Visualization of SAR & Signaling

The following diagram illustrates the structural decision tree for YFF peptides and their downstream signaling consequences.



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Caption: SAR decision tree showing how Position 2 modification (Pro vs Tic) dictates the functional switch between MOR agonism and DOR antagonism.

Experimental Protocols

To validate the activity of YFF peptides, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

values for MOR and DOR.

- Preparation: Use CHO cells stably expressing human MOR or DOR. Harvest membranes and resuspend in 50 mM Tris-HCl (pH 7.4).
- Incubation:
 - MOR: Incubate membrane (20 g) with [³H]DAMGO (1 nM) and increasing concentrations of the YFF peptide (to M).
 - DOR: Incubate with [³H]DPDPE (1 nM).
- Equilibrium: Incubate for 60 min at 25°C.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.
- Validation: Non-specific binding must be defined using 10 M Naloxone. Specific binding should be >80% of total binding.
- Calculation: Convert

to

using the Cheng-Prusoff equation:

.

Protocol B: GPI/MVD Functional Assay (Potency)

Objective: Distinguish Agonist vs. Antagonist activity.

- Tissue:
 - Guinea Pig Ileum (GPI): Rich in MOR.
 - Mouse Vas Deferens (MVD): Rich in DOR.
- Setup: Suspend tissue strips in organ baths containing Krebs solution at 37°C, aerated with 95% O₂ / 5% CO₂.
 -
- Stimulation: Apply electrical field stimulation (EFS) to induce contractions.
- Agonist Mode: Add YFF peptide. Measure inhibition of electrically induced contractions.
 - Success Criteria: Dose-dependent inhibition reversed by Naloxone.
- Antagonist Mode (for TIPP): Pre-incubate tissue with YFF peptide (10 min), then construct a dose-response curve for a standard agonist (e.g., DPDPE for MVD).
 - Success Criteria: Rightward shift of the agonist dose-response curve (Schild analysis).

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